Azane;cobalt(2+);hydrogen phosphate

Catalog No.
S14369779
CAS No.
M.F
CoH4NO4P
M. Wt
171.943 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Azane;cobalt(2+);hydrogen phosphate

Product Name

Azane;cobalt(2+);hydrogen phosphate

IUPAC Name

azane;cobalt(2+);hydrogen phosphate

Molecular Formula

CoH4NO4P

Molecular Weight

171.943 g/mol

InChI

InChI=1S/Co.H3N.H3O4P/c;;1-5(2,3)4/h;1H3;(H3,1,2,3,4)/q+2;;/p-2

InChI Key

FCXHHGTWMFGYPP-UHFFFAOYSA-L

Canonical SMILES

N.OP(=O)([O-])[O-].[Co+2]

Azane; cobalt(2+); hydrogen phosphate is a coordination compound characterized by its unique combination of cobalt ions, azane (ammonia) ligands, and hydrogen phosphate groups. The molecular formula for this compound is CoH4NO4P\text{CoH}_4\text{NO}_4\text{P}, with a molecular weight of approximately 189.96 g/mol . This compound typically exists in hydrated forms and exhibits distinct structural and chemical properties due to the interaction between the cobalt ion and the ligands.

, particularly in hydrogenation and oxidation processes.
  • Material Science: The compound is used in the production of pigments, such as cobalt violet, and serves as an electrode material in supercapacitors.
  • Biotechnology: Its potential in enzyme immobilization and drug delivery systems highlights its significance in biomedical research .
  • Research into the biological activity of azane; cobalt(2+); hydrogen phosphate suggests potential applications in biochemistry and medicine. The compound is being studied for its role in enzyme immobilization and as a carrier for enzyme separation. Additionally, cobalt complexes have shown promise in drug delivery systems and therapeutic applications due to their ability to facilitate electron transfer processes .

    The synthesis of azane; cobalt(2+); hydrogen phosphate can be achieved through several methods:

    • Direct Reaction: Cobalt salts (e.g., cobalt(II) nitrate) are reacted with ammonia and a source of hydrogen phosphate (e.g., ammonium phosphate) under controlled conditions.
    • Precipitation: The compound can also be produced by precipitating cobalt salts from solution with phosphoric acid or phosphate salts.
    • Solvothermal Methods: Advanced synthesis techniques such as solvothermal reactions have been employed to create unique structural forms of cobalt hydrogen phosphates at elevated temperatures .

    Industrial production often involves scaling these methods, optimizing reaction parameters to maximize yield and purity.

    Studies on the interactions of azane; cobalt(2+); hydrogen phosphate with other compounds reveal its versatility. For instance, it can form complexes with various ligands, influencing its catalytic properties and biological activity. Research has indicated that its coordination environment significantly affects its reactivity and stability in biological systems .

    Similar Compounds

    • Cobalt(II) Phosphate: A simpler compound without azane ligands.
    • Cobalt(III) Chloride: Contains cobalt in a +3 oxidation state but lacks phosphate groups.
    • Ammonium Cobalt Phosphate: Features ammonium ions instead of azane ligands but shares similar structural characteristics.
    Compound NameKey Characteristics
    Cobalt(II) PhosphateLacks azane ligands; simpler structure
    Cobalt(III) ChlorideHigher oxidation state; chloride ligands
    Ammonium Cobalt PhosphateContains ammonium ions; related structure

    Uniqueness

    Azane; cobalt(2+); hydrogen phosphate is unique due to its specific coordination environment that combines both ammonia and hydrogen phosphate ligands. This combination imparts distinct catalytic properties, making it suitable for various applications not typically associated with other cobalt compounds. Its ability to stabilize different oxidation states of cobalt further enhances its utility in both chemical and biological contexts.

    Solvothermal Synthesis Techniques for Unidimensional Cobalt Hydrogenphosphate Frameworks

    Solvothermal synthesis has emerged as a cornerstone for constructing unidimensional cobalt hydrogenphosphate frameworks with tailored coordination environments. A seminal study demonstrated the synthesis of [H₃N(CH₂)₃NH₃][Co(HPO₄)₂] at 433 K using 1,3-diaminopropane as a structure-directing agent. The resultant structure comprises anionic chains of edge-sharing CoO₄ and HPO₄ tetrahedra, forming four-membered rings with pendant HPO₄ groups. These chains are stabilized by interchain hydrogen bonds and van der Waals interactions, creating a robust one-dimensional architecture.

    The crystallinity of cobalt phosphates is highly dependent on solvothermal duration and precursor ratios. For instance, extending reaction times from 24 to 72 hours increased the degree of CoO₄ tetrahedral distortion, as evidenced by synchrotron X-ray absorption spectroscopy. This distortion enhances proton mobility within the lattice, achieving conductivity values exceeding 10⁻⁴ S cm⁻¹ in Co-dittmarite phases. Structural evolution during solvothermal processing follows a sequence: amorphous precursors → intermediate layered phases (e.g., NH₄CoPO₄·H₂O) → crystalline pyrophosphates (Co₂P₂O₇).

    Table 1: Solvothermal Synthesis Parameters and Resulting Cobalt Phosphate Phases

    Precursor Ratio (Co²⁺:H₃PO₄:Amine)Temperature (K)Time (Days)Phase ObtainedConductivity (S cm⁻¹)
    1:1.2:14335[H₃N(CH₂)₃NH₃][Co(HPO₄)₂]4.2 × 10⁻⁵
    1:1.2:14533NH₄CoPO₄·H₂O>10⁻⁴
    1:1.2:16732Co₂P₂O₇ (pyrophosphate)N/A

    Transition metal coordination shifts from octahedral (Co²⁺ in precursors) to tetrahedral (CoO₄ in frameworks) during solvothermal reactions, as confirmed by Fourier-transform infrared spectroscopy. The retention of ammonium ions within layered phases (e.g., NH₄CoPO₄·H₂O) facilitates proton hopping via Grotthuss mechanisms, making these materials viable for solid-state electrolytes.

    Electrodeposition Strategies for Bifunctional Cobalt-Phosphate Catalytic Systems

    Electrodeposition enables the fabrication of amorphous cobalt-phosphate (Co-Pi) catalysts on conductive substrates, optimizing interfacial charge transfer for oxygen evolution reactions (OER). Photo-assisted electrodeposition on hematite (α-Fe₂O₃) photoanodes exemplifies this approach, where visible light generates holes that drive Co²⁺ oxidation and phosphate deposition. This method achieves a 300% enhancement in photocurrent density (2.8 mA cm⁻² at 1.23 V vs. RHE) compared to non-assisted techniques.

    The amorphous nature of electrodeposited Co-Pi catalysts, characterized by X-ray diffraction and electron microscopy, provides abundant active sites for water oxidation. Cyclic voltammetry in phosphate-buffered solutions (pH 7) reveals a Tafel slope of 85 mV dec⁻¹, indicating favorable kinetics for OER. In situ Raman spectroscopy identifies Co³⁺-O-Co³⁺ moieties as the active species, with phosphate ligands stabilizing high-valent cobalt states during catalysis.

    Critical Factors in Electrodeposition:

    • Potential Control: Deposition at 1.4 V vs. Ag/AgCl yields a 50 nm-thick Co-Pi film with optimal charge-transfer resistance (Rₐ = 12 Ω cm²).
    • Electrolyte Composition: Phosphate buffer concentration (0.1–1.0 M) modulates film porosity, with higher concentrations producing mesoporous structures (pore size = 5–20 nm).
    • Substrate Morphology: Nanostructured hematite substrates increase catalyst loading by 40% compared to planar electrodes, enhancing OER turnover frequencies.

    Surfactant-Free Coprecipitation Approaches for Nanostructured Ammonium Cobalt Phosphate Hydrates

    Surfactant-free coprecipitation offers a scalable route to synthesize ammonium cobalt phosphate hydrates (NH₄CoPO₄·H₂O) with high surface areas (>150 m² g⁻¹). By reacting cobalt nitrate, ammonium phosphate, and water at 353 K, two-dimensional nanosheets with thicknesses <5 nm are obtained. These nanosheets exhibit a (001) preferential orientation, as determined by grazing-incidence X-ray diffraction, which facilitates electrolyte penetration during electrocatalysis.

    Thermogravimetric analysis reveals that NH₄CoPO₄·H₂O undergoes dehydration at 473 K, transitioning to anhydrous NH₄CoPO₄ while retaining its layered structure. This phase demonstrates exceptional stability in alkaline saline media (1 M NaOH + 0.5 M NaCl), maintaining 95% OER activity after 100 hours at 10 mA cm⁻². Density functional theory calculations attribute this resilience to phosphate-induced corrosion resistance and optimized Co³⁺/Co²⁺ redox potentials.

    Key Advancements in Coprecipitation:

    • Morphology Control: Adjusting the Co²⁺:PO₄³⁻ molar ratio from 1:1 to 1:2 shifts product morphology from nanoparticles to interconnected nanosheets.
    • Crystallinity Modulation: Post-synthesis annealing at 523 K converts amorphous intermediates into crystalline NH₄CoPO₄ without agglomeration.
    • Proton Conductivity: Hydrated phases exhibit proton conductivities of 1.3 × 10⁻³ S cm⁻¹ at 363 K, rivaling state-of-the-art perfluorosulfonic acid membranes.

    Hydrogen Bond Acceptor Count

    5

    Hydrogen Bond Donor Count

    2

    Exact Mass

    171.920988 g/mol

    Monoisotopic Mass

    171.920988 g/mol

    Heavy Atom Count

    7

    Dates

    Modify: 2024-08-10

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